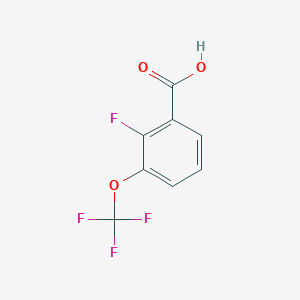

2-Fluoro-3-(trifluoromethoxy)benzoic acid

Descripción general

Descripción

2-Fluoro-3-(trifluoromethoxy)benzoic acid is an organic compound with the molecular formula C8H4F4O2. This compound is characterized by the presence of both fluorine and trifluoromethoxy groups, which impart unique chemical properties. It is commonly used in various fields of scientific research due to its reactivity and stability .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One common method is the electrophilic aromatic substitution reaction, where fluorine and trifluoromethoxy groups are introduced using appropriate reagents under controlled conditions .

Industrial Production Methods: Industrial production of this compound often employs advanced techniques such as the Suzuki-Miyaura coupling reaction. This method involves the coupling of boron reagents with halogenated aromatic compounds in the presence of palladium catalysts, resulting in high yields and purity .

Análisis De Reacciones Químicas

Types of Reactions: 2-Fluoro-3-(trifluoromethoxy)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the fluorine and trifluoromethoxy groups.

Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

2-Fluoro-3-(trifluoromethoxy)benzoic acid is extensively utilized as an intermediate in the synthesis of various pharmaceuticals. Its fluorinated structure enhances the bioactivity and selectivity of drugs, particularly in the development of:

- Anti-inflammatory agents

- Analgesics

The incorporation of fluorine into drug molecules often leads to improved pharmacokinetic properties, such as increased metabolic stability and enhanced membrane permeability .

Agricultural Chemicals

This compound plays a crucial role in formulating herbicides and pesticides. The trifluoromethoxy group contributes to:

- Increased potency against target pests.

- Reduced environmental impact compared to traditional agrochemicals.

Research indicates that fluorinated compounds can exhibit superior herbicidal activity, making them essential in modern agricultural practices .

Material Science

In material science, this compound is used in creating advanced materials such as:

- Polymers

- Coatings

The unique properties imparted by fluorination improve the thermal and chemical resistance of these materials, enhancing their durability and performance in various applications .

Analytical Chemistry

The compound serves as a valuable reagent in analytical techniques, including:

- Chromatography

- Mass Spectrometry

Its distinct spectral characteristics aid in the detection and quantification of other compounds, making it an important tool in chemical analysis .

Research in Fluorine Chemistry

As a significant subject of study in fluorine chemistry, this compound helps researchers explore new fluorinated compounds with potential applications across diverse fields such as medicinal chemistry and materials science .

Study on Antimicrobial Efficacy

A study evaluating the antimicrobial properties of fluorinated benzoic acids demonstrated that compounds similar to this compound exhibited improved potency against methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MIC) ranged from 0.031 to 0.062 µg/mL, indicating significant antimicrobial potential .

Evaluation of Metabolic Pathways

Research focusing on the metabolic pathways of halogenated benzoic acids highlighted the impact of trifluoromethoxy groups in stabilizing metabolic intermediates. This suggests that this compound may influence drug-drug interactions when co-administered with other pharmaceuticals .

Mecanismo De Acción

The mechanism of action of 2-Fluoro-3-(trifluoromethoxy)benzoic acid involves its interaction with specific molecular targets. The fluorine and trifluoromethoxy groups enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. This interaction can lead to inhibition or activation of biochemical pathways, depending on the target .

Comparación Con Compuestos Similares

- 2-Fluoro-3-(trifluoromethyl)benzoic acid

- 2-(Trifluoromethyl)benzoic acid

- 3-(Trifluoromethoxy)benzoic acid

Uniqueness: 2-Fluoro-3-(trifluoromethoxy)benzoic acid is unique due to the presence of both fluorine and trifluoromethoxy groups, which confer distinct electronic and steric properties. These features make it particularly valuable in the synthesis of pharmaceuticals and agrochemicals, where specific reactivity and stability are required .

Actividad Biológica

2-Fluoro-3-(trifluoromethoxy)benzoic acid is a fluorinated aromatic compound notable for its unique chemical structure, which includes both fluoro and trifluoromethoxy groups. This compound, with a molecular formula of and a molecular weight of approximately 224.11 g/mol, has garnered interest in medicinal chemistry and material science due to its potential biological activities and reactivity patterns .

The presence of multiple electronegative fluorine atoms enhances the acidity of the carboxylic group, making it more reactive compared to non-fluorinated benzoic acids. The predicted melting point is around 246.7 °C, and it appears as white crystalline needles .

Table 1: Comparison of Related Compounds

| Property | This compound | 2-Fluoro-3-trifluoromethylbenzoic Acid |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 224.11 g/mol | 208.11 g/mol |

| Melting Point | ~246.7 °C | 126 °C to 128 °C |

Biological Activity

While specific biological activity data for this compound is limited, related fluorinated compounds often exhibit significant biological properties. For instance, fluorinated compounds tend to improve pharmacokinetics and bioavailability in drug design, which may suggest similar potential for this compound .

Potential Biological Effects

- Antimicrobial Activity : Fluorinated benzoic acids have been studied for their antimicrobial properties. Similar compounds have shown effectiveness against various bacterial strains due to their ability to disrupt microbial membranes or inhibit metabolic pathways .

- Toxicity Profile : Preliminary assessments indicate potential toxicity including skin and eye irritation . Further toxicological studies are necessary to fully understand the safety profile of this compound.

- Pharmacological Applications : The unique structure may allow for interactions with biological targets such as enzymes or receptors, potentially leading to therapeutic applications in treating infections or other diseases.

Case Studies

Research on structurally similar compounds provides insight into the potential applications of this compound:

- Study on Trifluoromethyl Compounds : Research highlighted that trifluoromethyl-substituted benzoic acids exhibit varied biological activities including cytotoxicity against certain cancer cell lines and antibacterial properties against Gram-positive bacteria .

- Fluorinated Drug Development : A study focused on the synthesis of fluorinated benzoic acid derivatives demonstrated their potential as building blocks in drug discovery, particularly in creating more effective pharmaceuticals with enhanced metabolic stability .

Synthesis Pathways

The synthesis of this compound can be achieved through several methodologies that leverage the reactivity of aromatic systems combined with fluorine chemistry. These methods include:

- Electrophilic aromatic substitution reactions.

- Use of fluorinating agents to introduce trifluoromethoxy groups.

Propiedades

IUPAC Name |

2-fluoro-3-(trifluoromethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4O3/c9-6-4(7(13)14)2-1-3-5(6)15-8(10,11)12/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUFVRYWIHCPNGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)OC(F)(F)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40672902 | |

| Record name | 2-Fluoro-3-(trifluoromethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40672902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159512-62-5 | |

| Record name | 2-Fluoro-3-(trifluoromethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40672902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.